Technical Guide: Safety, Handling, and Reactivity of 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine
Technical Guide: Safety, Handling, and Reactivity of 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine
Executive Summary & Compound Identification
2-(5-Bromopyridin-3-yl)-4-chloropyrimidine is a high-value heteroaryl intermediate used primarily in the synthesis of pharmaceutical agents, specifically kinase inhibitors and GPCR ligands. Its structure features two distinct electrophilic sites—a chloropyrimidine and a bromopyridine—allowing for orthogonal functionalization. This dual-reactivity profile necessitates precise handling to prevent premature degradation or unwanted side reactions.
Chemical Identity
| Parameter | Detail |
| CAS Number | 1523535-91-2 |
| IUPAC Name | 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine |
| Molecular Formula | C |
| Molecular Weight | 270.51 g/mol |
| SMILES | ClC1=NC(C2=CC(Br)=CN=C2)=NC=C1 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH |
Hazard Identification & Safety Profile (GHS)
Note: While specific toxicological data (LD50) for this exact isomer may be limited in public repositories, the following classification is derived from Structure-Activity Relationship (SAR) analysis of closely related halogenated bi-heterocycles (e.g., 5-bromo-2-chloropyrimidine).
GHS Classification
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2][3][4] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[3][4] |
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[1][2][4] Continue rinsing.[2][4][6][7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Technical Handling & Storage Protocols
The integrity of 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine is compromised by moisture and heat. The C4-chlorine on the pyrimidine ring is susceptible to hydrolysis, converting the reactive intermediate into the inert pyrimidone.
Storage Architecture
-
Temperature: Store at -20°C (Long-term) or 2-8°C (Active use).
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N
). -
Container: Amber glass vials with PTFE-lined caps to prevent UV degradation and moisture ingress.
Handling Workflow (The "Dry Chain")
To maintain reagent quality, a strict "Dry Chain" protocol must be followed.
Figure 1: The "Dry Chain" workflow prevents condensation-induced hydrolysis of the chloropyrimidine moiety.
Reactivity Profile & Chemoselectivity
This compound is a "linchpin" scaffold. It possesses two electrophiles with distinct reactivity profiles, allowing for sequential functionalization.
-
C4-Chloropyrimidine (Site A): Highly reactive toward Nucleophilic Aromatic Substitution (S
Ar). Reacts with amines, thiols, and alkoxides at mild temperatures. -
C5-Bromopyridine (Site B): Less reactive toward S
Ar. Requires Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to react.
Strategic Implication: You must typically perform S
Figure 2: Chemoselectivity map illustrating the preferred sequential functionalization route (Red Path first, then Green Path).
Experimental Protocol: Selective S Ar Displacement
Objective: Selective displacement of the C4-chloride with Morpholine, retaining the C5-bromide for downstream coupling.
Reagents & Equipment
-
Substrate: 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: Anhydrous DMF or 1,4-Dioxane (0.1 M concentration)
-
Apparatus: Sealed tube or round-bottom flask with condenser.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Purge the reaction vessel with Nitrogen.
-
Dissolve the substrate (1.0 eq) in anhydrous DMF.
-
Why? DMF promotes S
Ar via dipole stabilization of the transition state.
-
-
Addition:
-
Add DIPEA (2.0 eq) followed by Morpholine (1.2 eq) dropwise at Room Temperature (RT).
-
Checkpoint: Monitor for exotherm. The reaction is often mildly exothermic.
-
-
Reaction:
-
Stir at RT for 2 hours . If conversion is <50% by LCMS, heat to 60°C .
-
Caution: Do not overheat (>100°C) initially, as this may force displacement of the bromine or hydrolysis.
-
-
Validation (LCMS/TLC):
-
Target Mass: [M+H]
= MW(Substrate) - 35.5 (Cl) + 86 (Morpholine). -
Look for the disappearance of the starting material peak.
-
Self-Validating Step: If a bis-substituted byproduct appears, reduce temperature and equivalents of amine.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash 3x with Water (to remove DMF) and 1x with Brine.
-
Dry over Na
SO , filter, and concentrate.
-
Emergency Procedures & Disposal
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95/P100 respirator.
-
Containment: Cover spill with an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.
-
Cleanup: Sweep into a dedicated hazardous waste container. Clean the surface with a soap/water solution to hydrolyze trace residues.
First Aid[7]
-
Eye Contact: Flush immediately with water for 15 minutes, lifting eyelids.[4] Seek medical attention. (Alkaline hydrolysis risk from pyrimidine moiety).
-
Skin Contact: Wash with soap and water.[2][4][8] Remove contaminated clothing.[1][4][5][6][8][9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[9]
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr/HCl emissions).
-
Do NOT: Pour down the drain.
References
-
BLD Pharm. (n.d.). SDS for 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine (CAS 1523535-91-2). Retrieved from
-
PubChem. (2025).[3] Compound Summary: 5-Bromo-2-chloropyrimidine (Analogous reactivity data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: Halogenated Heterocycles. Retrieved from
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 5-Bromo-2-chloropyridine | C5H3BrClN | CID 2734414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. aksci.com [aksci.com]
